5-((3-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Propriétés
IUPAC Name |
5-[(3-chlorophenyl)-(2,6-dimethylmorpholin-4-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2S/c1-10-8-22(9-11(2)25-10)15(13-5-4-6-14(19)7-13)16-17(24)23-18(26-16)20-12(3)21-23/h4-7,10-11,15,24H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXUOULXXLAUFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C2=CC(=CC=C2)Cl)C3=C(N4C(=NC(=N4)C)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 5-((3-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel triazole derivative with potential biological activities. This article explores its biological activity, including cytotoxicity, enzyme inhibition, and receptor interactions, supported by data tables and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
1. Cytotoxicity
Recent studies have indicated that compounds within the thiazolo-triazole family exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound showed a 4.9-fold selective cytotoxic effect on human melanoma cells (VMM917) compared to normal cells. The mechanism involved cell cycle arrest at the S phase and a reduction in melanin content, suggesting its potential as an alternative chemotherapeutic agent in melanoma therapy .
2. Enzyme Inhibition
The compound's structural features suggest potential inhibitory activity on key enzymes such as acetylcholinesterase (AChE) and urease. A study demonstrated that derivatives with similar structures showed strong inhibitory effects against AChE and urease with IC50 values ranging from 0.63 µM to 6.28 µM , indicating considerable potency .
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| 7l | 2.14 | AChE |
| 7m | 0.63 | AChE |
| 7n | 2.17 | AChE |
| 7o | 1.13 | AChE |
| 7p | 1.21 | AChE |
| ... | ... | ... |
3. Receptor Interaction
Inhibition of leukotriene receptors is another area of interest for similar compounds. For instance, derivatives showed strong inhibition of calcium mobilization in CHO cells overexpressing human BLT(1) and BLT(2) receptors, with one compound exhibiting an IC50 value lower than the positive control . This suggests that the compound may also interact with inflammatory pathways.
Case Study: Melanoma Treatment
A study focusing on a structurally similar triazole derivative revealed its selective cytotoxicity against melanoma cells. The compound induced apoptosis through mitochondrial pathways and was effective in reducing tumor growth in vivo models, highlighting its therapeutic potential for skin cancers .
Case Study: Enzyme Inhibition
Another investigation into the enzyme inhibitory properties of triazole derivatives found that these compounds could effectively inhibit urease activity in vitro. Such inhibition is significant for treating conditions like kidney stones and peptic ulcers, where urease plays a critical role .
Comparaison Avec Des Composés Similaires
Structural Modifications and Substituent Effects
The compound’s closest analogs differ in aryl substituents and nitrogen-containing rings. Key examples include:
5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Substituents : 4-Ethoxy-3-methoxyphenyl and piperazinyl groups.
- Impact: The ethoxy and methoxy groups improve solubility via polar interactions, while the piperazinyl group increases basicity compared to morpholino. Piperazines are prone to metabolic oxidation, reducing in vivo stability .
(5Z)-5-[(2-Chloro-6-fluorophenyl)methylidene]-2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
- Substituents : 2-Chloro-6-fluorophenyl and benzylidene groups.
- Fluorine’s electronegativity may improve membrane permeability but reduce lipophilicity compared to chlorine .
5-((3,4-Dichlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Substituents : 3,4-Dichlorophenyl and 3-methylpiperidinyl groups.
- Impact: Dichlorination increases lipophilicity and steric bulk, which may enhance target binding but raise toxicity risks. The piperidinyl group offers higher basicity than morpholino, affecting pharmacokinetics .
Physicochemical and Pharmacological Properties
*Estimated using fragment-based methods.
Key Observations:
- Lipophilicity : The target compound (LogP ~3.8) balances solubility and membrane permeability. The dichlorophenyl analog (LogP ~4.5) is more lipophilic, risking toxicity.
- Metabolic Stability: Morpholino derivatives (target compound) are more metabolically stable than piperazinyl or piperidinyl analogs due to reduced susceptibility to oxidative metabolism .
- Bioactivity: Molecular docking studies (e.g., with 14-α-demethylase lanosterol) suggest the morpholino group enhances binding to fungal enzymes compared to benzylidene or dichlorophenyl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
